molecular formula C20H20ClNO2 B4958094 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline

8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline

Cat. No.: B4958094
M. Wt: 341.8 g/mol
InChI Key: ULIZNNBHLHOWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of a quinoline core linked to a butoxy chain, which is further substituted with a 2-chloro-6-methylphenoxy group.

Properties

IUPAC Name

8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-15-7-4-10-17(21)20(15)24-14-3-2-13-23-18-11-5-8-16-9-6-12-22-19(16)18/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIZNNBHLHOWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 2-chloro-6-methylphenoxybutane: The 2-chloro-6-methylphenol is reacted with 1,4-dibromobutane in the presence of a base to form 2-chloro-6-methylphenoxybutane.

    Coupling with quinoline: The 2-chloro-6-methylphenoxybutane is then coupled with 8-hydroxyquinoline under basic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Biology: The compound has been studied for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Quinoline derivatives, including this compound, have shown promise in the treatment of diseases such as malaria and cancer due to their ability to interact with biological targets.

    Industry: The compound can be used in the development of agrochemicals and dyes, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In cancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core but differs in its side chain structure.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties and applications.

    2-chloro-6-methylphenoxybutane: A precursor in the synthesis of the target compound, highlighting the importance of the phenoxy and butoxy groups in modifying the chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.